6-Hydroxy-7-methylisobenzofuran-1(3H)-one
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Overview
Description
6-Hydroxy-7-methylisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuranone family This compound is characterized by a hydroxyl group at the sixth position and a methyl group at the seventh position on the isobenzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Cyclization: The benzene derivative undergoes cyclization to form the isobenzofuranone ring.
Hydroxylation: Introduction of the hydroxyl group at the sixth position is achieved through hydroxylation reactions.
Methylation: The methyl group is introduced at the seventh position using methylation reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
6-Hydroxy-7-methylisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group at the seventh position.
7-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group at the sixth position.
Isobenzofuran-1(3H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
6-Hydroxy-7-methylisobenzofuran-1(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-hydroxy-7-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3 |
InChI Key |
LLBRRUJCDXGODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)OC2)O |
Origin of Product |
United States |
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